N-(2,6-dichlorophenyl)-4-fluorobenzamide
Overview
Description
N-(2,6-dichlorophenyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C13H8Cl2FNO and its molecular weight is 284.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.9966974 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystallographic Studies
The crystal structure of compounds similar to N-(2,6-dichlorophenyl)-4-fluorobenzamide, such as N-(arylsulfonyl)-4-fluorobenzamides, has been studied. These studies reveal details about the molecular conformation and the inclination of aromatic rings in these compounds, which are critical for understanding their chemical behavior and potential applications in various fields, including materials science and drug design (Suchetan et al., 2016).
Synthesis and Antimicrobial Applications
This compound derivatives have been synthesized using various methods, including microwave-induced techniques. These derivatives have shown promising antimicrobial activities, particularly against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom in these compounds plays a crucial role in enhancing their antimicrobial properties (Desai et al., 2013).
Spectroscopy and Chemical Analysis
The use of spectroscopic techniques, like NMR, has been employed to investigate the properties of fluorobenzamide derivatives, including those similar to this compound. These studies are important for understanding the electronic and molecular structure of these compounds, which is essential for their application in chemical research and development (Holǐk et al., 1982).
Medicinal Chemistry and Drug Synthesis
Derivatives of this compound have been synthesized and evaluated for their potential in medicinal applications. The development of these compounds involves optimizing synthesis methods to create more efficient and scalable production processes, which is crucial for the potential therapeutic use of these compounds (Yoshida et al., 2014).
Imaging and Diagnostic Applications
Some fluorobenzamide derivatives have been developed as potential ligands for Positron Emission Tomography (PET) imaging. These compounds, including fluorobenzamide-based derivatives, demonstrate high affinity to specific receptors, suggesting their use in diagnostic imaging for conditions like cancer and neurological disorders (Shiue et al., 1997).
Crystal Structure and Mechanical Properties
The crystal structure and mechanical properties of N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs, which are structurally similar to this compound, have been investigated. Understanding these properties is crucial for applications in materials science, where mechanical stability and crystal behavior are important (Bhandary et al., 2018).
Mechanism of Action
Target of Action
The primary target of N-(2,6-dichlorophenyl)-4-fluorobenzamide is the Mitogen-activated protein kinase 14 (MAPK14) in humans . MAPK14 is a protein that plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis.
Mode of Action
It is known to interact with its target, mapk14, leading to changes in the protein’s activity . This interaction can influence various cellular processes, potentially altering cell growth, inflammation, and apoptosis.
Biochemical Pathways
These pathways play a role in cellular responses to various stimuli, including stress and inflammation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Its interaction with mapk14 suggests it may influence cellular processes such as inflammation, cell growth, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
N-(2,6-dichlorophenyl)-4-fluorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with CYP3A4 can lead to inhibition or modulation of the enzyme’s activity, affecting the metabolic pathways in which it is involved.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, the compound’s interaction with CYP3A4 involves binding to the enzyme’s active site, resulting in inhibition of its metabolic activity . This binding interaction can lead to changes in the expression of genes regulated by CYP3A4, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with CYP3A4 is particularly noteworthy, as it can influence the metabolism of other compounds processed by this enzyme . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, affecting its intracellular concentration and activity.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-4-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-10-2-1-3-11(15)12(10)17-13(18)8-4-6-9(16)7-5-8/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRPGZNLQLPUOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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